molecular formula C13H9NO3 B7966008 Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone

Cat. No.: B7966008
M. Wt: 227.21 g/mol
InChI Key: ZBXUKTSLIBYWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • A study by Huang et al. (2021) focused on the synthesis and crystal structure of related compounds, highlighting their use in organic synthesis and the importance of crystallographic analyses for understanding molecular structures (Huang et al., 2021).
  • Antimicrobial and Antimycobacterial Evaluation :

    • Narasimhan et al. (2011) synthesized and screened a series of related compounds for their antimicrobial and antimycobacterial activities. This suggests potential applications in developing new antimicrobial agents (Narasimhan et al., 2011).
  • Anticonvulsant Agents Development :

    • Malik and Khan (2014) studied novel derivatives for their anticonvulsant activities, indicating the potential use of these compounds in the development of new treatments for epilepsy (Malik & Khan, 2014).
  • Cancer Research and Tubulin Polymerization Inhibitors :

    • Mullagiri et al. (2018) synthesized new conjugates and evaluated them for antiproliferative activity on various human cancer cell lines. These compounds also showed potential as tubulin polymerization inhibitors, which is significant in cancer research (Mullagiri et al., 2018).
  • Molecular Docking and Anticancer Evaluation :

    • Mansour et al. (2021) conducted synthesis, docking, and anticancer evaluations of new pyridine-3-carbonitrile derivatives, demonstrating their potential application in developing novel anticancer agents (Mansour et al., 2021).
  • In Silico Drug-likeness Prediction :

    • Pandya et al. (2019) synthesized a library of compounds from related methanones and investigated their in vitro microbial activity and in silico ADME prediction properties, suggesting applications in drug design and development (Pandya et al., 2019).

Properties

IUPAC Name

1,3-benzodioxol-5-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-13(10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-8-16-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXUKTSLIBYWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.